aminomethyl formate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
aminomethyl formate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-5-2-4/h2H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJZKVCWSWVJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)OC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
75.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Amines, N-coco alkyltrimethylenedi- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
61791-63-7 | |
| Record name | Amines, N-coco alkyltrimethylenedi- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amines, N-coco alkyltrimethylenedi- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Aminomethyl Formate and Analogues
Direct Synthesis Approaches
Direct synthetic routes to aminomethyl formate (B1220265) conceptually involve the formation of the ester bond from an aminomethanol (B12090428) precursor. However, the isolation of aminomethanol is notoriously difficult due to its rapid decomposition in aqueous media to water and methanimine, which can then polymerize. researchgate.net Consequently, strategies often rely on the in situ generation of aminomethanol or its derivatives.
Esterification Reactions involving Aminomethanol Precursors
The most direct conceptual pathway to aminomethyl formate is the esterification of aminomethanol with formic acid. This reaction involves the acid-catalyzed condensation of the alcohol moiety of aminomethanol with formic acid to yield the formate ester and water. vaia.combyjus.com
Reaction: NH₂CH₂OH + HCOOH ⇌ HCOOCH₂NH₂ + H₂O
However, the practical implementation of this reaction is complicated by the instability of aminomethanol. researchgate.net Researchers have explored the gas-phase reaction of formaldehyde (B43269) and ammonia (B1221849) as a promising route for the laboratory production of aminomethanol, which could then potentially react with other species like formic acid. researchgate.net One proposed pathway for the formation of amino acids involves the reaction of protonated forms of aminomethanol with formic acid in the gas phase. researchgate.net
Due to these challenges, there is limited literature on the successful isolation of this compound via this direct esterification from isolated aminomethanol. Synthetic strategies often circumvent this by using protected or derivatized forms of aminomethanol or by generating it in situ.
Formylation of Aminomethanol Derivatives
Formylation of the amino group of aminomethanol or its derivatives represents another direct synthetic avenue. This approach involves the introduction of a formyl group (-CHO) onto the nitrogen atom. wikipedia.org A variety of formylating agents can be employed for this purpose, including formic acid, acetic formic anhydride, and others. prepchem.commedcraveonline.com
For instance, N-formylation can be achieved by reacting an amine with formic acid, often in the presence of a dehydrating agent or under conditions that remove water. prepchem.com A general method for the N-formylation of amines involves the use of formic acid in combination with acetic anhydride. prepchem.com While this is a common reaction for stable amines, its application to the unstable aminomethanol would require carefully controlled, non-aqueous conditions to prevent decomposition.
A plausible, though not explicitly documented, route could involve the in situ generation of aminomethanol from formaldehyde and ammonia in a non-aqueous solvent, followed by immediate formylation of the amino group. The resulting N-formyl-aminomethanol could then potentially undergo intramolecular rearrangement or subsequent esterification at the hydroxyl group, though this remains a speculative pathway without direct literature precedent.
Indirect Synthetic Routes via Functional Group Interconversions
Indirect routes offer more practical and versatile methods for the synthesis of this compound and its analogues by avoiding the isolation of unstable intermediates. These methods typically involve the transformation of more stable precursors.
Conversion of Related Carboxylic Acid Derivatives
One indirect strategy involves the conversion of other carboxylic acid derivatives, such as amides or carbamates, into the desired this compound. For example, the reduction of a carbamate (B1207046) containing a formyloxymethyl group could theoretically yield this compound.
A more extensively studied related transformation is the reduction of carbamates to N-methylamines using strong reducing agents like lithium aluminum hydride (LiAlH₄). thieme-connect.de This reaction proceeds through the reduction of the carbonyl group. While not directly yielding an aminomethyl ester, it demonstrates the reactivity of carbamates under reducing conditions. The synthesis of methylamines from primary amines can be achieved by N-formylation followed by reduction. harvard.edu
A hypothetical route to this compound could involve the synthesis of a precursor like N-(formyloxymethyl)formamide, which could then be selectively deformylated at the nitrogen atom. However, achieving such selectivity would be a significant synthetic challenge.
Aminomethylation Strategies on Formate Scaffolds
Aminomethylation reactions, particularly the Mannich reaction, provide a powerful tool for the formation of C-N bonds and can be adapted for the synthesis of this compound analogues. researchgate.netwikipedia.orgbyjus.comorganicreactions.orgscribd.com The classical Mannich reaction involves the aminoalkylation of a CH-acidic compound with formaldehyde and a primary or secondary amine or ammonia. byjus.com
A variation of this could involve using a formate salt or ester as the nucleophilic component, although this is not a typical Mannich reaction substrate. A more plausible approach is the aminomethylation of a suitable precursor that can be subsequently converted to a formate.
A more direct aminomethylation strategy involves the reductive amination of a suitable aldehyde or ketone. For example, the reductive aminomethylation of aldehydes and ketones using ammonium (B1175870) formate and methanol (B129727) as the N1 and C1 sources has been reported to synthesize N,N-dimethyl and N-methyl tertiary amines. acs.orgresearchgate.net This methodology could potentially be adapted to synthesize this compound analogues by choosing appropriate starting materials.
The following table outlines a general scheme for the aminomethylation of a phenylacetate (B1230308) derivative, which illustrates the introduction of an aminomethyl group, a key structural feature of this compound analogues.
| Step | Description | Reagents and Conditions | Typical Yield | Purity |
| 1 | Preparation of Phenylacetate Derivative | Condensation of phenylacetic ester with paraformaldehyde under basic phase-transfer catalysis. | High (~75-79%) | >96% |
| 2 | Aminomethylation | Introduction of the aminomethyl group via reductive amination or nucleophilic substitution. | Variable | Variable |
| 3 | Esterification/Salt Formation | Formation of the final ester and conversion to a stable salt form. | Variable | Variable |
Catalytic Systems in this compound Synthesis
Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of synthetic methodologies for this compound and its analogues. Both homogeneous and heterogeneous catalysts, as well as biocatalysts, have been employed in related transformations.
In the context of reductive amination, a key step in many indirect synthetic routes, various metal catalysts have been investigated. Nickel- and cobalt-based catalysts are commonly used for the reductive amination of aldehydes with ammonia. mdpi.com For instance, a Ni/SBA-15 catalyst has shown high yields in the reductive amination of 5-hydroxymethylfurfural. mdpi.com Copper-based catalysts are also effective, particularly for the hydrogenation of C=N bonds over C=O bonds. mdpi.com
Enzymatic catalysis offers a green and highly selective alternative for the synthesis of amino compounds. Lipases, such as Candida antarctica lipase (B570770) B (CaLB), are widely used for the kinetic resolution of racemic amino esters via enantioselective hydrolysis or transesterification. researchgate.netresearchgate.net While not directly a synthesis of the core this compound structure, this highlights the potential for enzymatic methods in producing chiral analogues. More complex enzymatic cascades have been developed for the one-pot synthesis of compounds like 5-(aminomethyl)-2-furancarboxylic acid from bio-based starting materials, demonstrating the power of biocatalysis in constructing amino-functionalized molecules. rsc.org
The following table summarizes some catalytic systems used in reactions relevant to the synthesis of this compound analogues.
| Reaction Type | Catalyst | Substrates | Product Type | Reference |
| Reductive Amination | Ni/SBA-15 | 5-Hydroxymethylfurfural, NH₃, H₂ | Primary Amine | mdpi.com |
| Reductive Amination | Co nanoparticles | Ketones, NH₃ in MeOH, H₂ | Primary Amine | mdpi.com |
| Reductive Aminomethylation | Ir(III) complex | Aldehydes/Ketones, Ammonium Formate, Methanol | N-methylated amines | acs.orgresearchgate.net |
| Enzymatic Resolution | Candida antarctica lipase B (CaLB) | Racemic β³-amino methyl esters | Enantiomerically pure esters and acids | researchgate.netresearchgate.net |
| Enzymatic Cascade | HMF oxidase, Aldehyde dehydrogenase, ω-transaminase, Alanine dehydrogenase | 5-Hydroxymethylfurfural, L-alanine | 5-(Aminomethyl)-2-furancarboxylic acid | rsc.org |
Role of Acid Catalysts in Formylation
Acid catalysts play a pivotal role in the N-formylation of amines, a fundamental step in the synthesis of formamides, which are precursors to this compound derivatives. The general mechanism involves the activation of a formylating agent, typically formic acid, by the acid catalyst, thereby facilitating nucleophilic attack by the amine. tandfonline.comrsc.org
A variety of acid catalysts have been explored for this transformation. For instance, Lewis acids such as zinc chloride (ZnCl₂), tin(II) chloride (SnCl₂), and lanthanide triflates (La(OTf)₃) have demonstrated high efficacy in catalyzing the N-formylation of anilines with formic acid, often under solvent-free conditions. researchgate.net In a comparative study, ZnCl₂, SnCl₂, LaCl₃, and La(OTf)₃ afforded formanilide (B94145) in over 90% yield, while other Lewis acids like iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), and nickel(II) chloride (NiCl₂) also provided good yields ranging from 80-90%. researchgate.net The proposed mechanism with a Lewis acid like ZnCl₂ involves the coordination of the zinc ion to the carbonyl oxygen of formic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the amine. researchgate.net
Solid acid catalysts are also effective and offer advantages in terms of reusability. A novel solid acid magnetic nanocatalyst (NP@SO₃H) has been utilized for the N-formylation of aromatic amines with formic acid. rsc.org The proposed mechanism suggests that the sulfonic acid group (SO₃H) on the nanocatalyst protonates the carbonyl oxygen of formic acid, likely through hydrogen bonding, which increases the electrophilic character of the carbonyl carbon. This is followed by the nucleophilic attack of the amine and subsequent dehydration to yield the formamide (B127407) and regenerate the catalyst. rsc.org
Molecular iodine has emerged as a mild and efficient catalyst for the N-formylation of a wide array of aliphatic and aromatic amines using formic acid under solvent-free conditions. organic-chemistry.org The reaction proceeds with high efficiency and chemoselectivity, preserving stereogenic centers in chiral α-amino acid esters. organic-chemistry.org The proposed mechanism suggests that the in situ generated hydroiodic acid (HI) acts as the true catalyst, protonating the formic acid to facilitate the amine's nucleophilic attack. organic-chemistry.org
The following table summarizes the performance of various acid catalysts in the N-formylation of aniline.
Table 1: Comparison of Acid Catalysts in the N-Formylation of Aniline
| Catalyst | Formylating Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| ZnCl₂ | Formic Acid | 100°C, 4h | >90 | researchgate.net |
| SnCl₂ | Formic Acid | 100°C, 4h | >90 | researchgate.net |
| La(OTf)₃ | Formic Acid | 100°C, 4h | >90 | researchgate.net |
| NP@SO₃H | Formic Acid | rt, 10 min | 95 | rsc.org |
| Iodine (5 mol%) | Formic Acid | 70°C | 94 | organic-chemistry.org |
Transition Metal Catalysis in Related Formate and Aminomethyl Derivative Synthesis
Transition metal catalysis offers powerful and versatile methods for synthesizing formate esters and aminomethyl derivatives. These catalytic systems often exhibit high activity and selectivity under mild conditions.
Ruthenium complexes have been effectively employed in the synthesis of formate salts through a sustainable process involving the simultaneous dehydrogenation of methanol and hydrogenation of bicarbonate. nih.govresearchgate.net This approach avoids the use of hazardous carbon monoxide gas typically required in industrial processes. nih.govresearchgate.net Ruthenium pincer complexes, in particular, have demonstrated excellent turnover numbers (TON >18,000) and turnover frequencies (TOF >1300 h⁻¹) with yields exceeding 90%. nih.gov In a different application, ruthenium-catalyzed hydroaminomethylation of olefins provides an efficient and regioselective route to secondary and tertiary amines. acs.org This domino reaction involves hydroformylation of the olefin to an aldehyde, followed by reaction with an amine and subsequent reduction. The use of specific 2-phosphino-substituted imidazole (B134444) ligands with triruthenium dodecacarbonyl as the catalyst has proven key to achieving high yields (up to 96%) and excellent regioselectivity (n/iso up to 99:1). acs.org
Palladium catalysts are also prominent in aminomethylation reactions. A well-defined aminomethyl cyclopalladated complex has been developed that facilitates the incorporation of electron-rich amine building blocks. nih.gov This complex is proposed to exist in resonance between an aminomethylene-Pd(II) three-membered ring and a Pd(0)-iminium π-ligated form, rendering both the palladium center and the methylene (B1212753) site electrophilic. nih.gov This dual electrophilicity allows for reactions with various nucleophiles. For instance, softer nucleophiles like alkenes tend to attack the palladium center, initiating a Heck-type aminomethylation. nih.gov In a different strategy, palladium-catalyzed interrupted borrowing hydrogen strategy using methanol as a methylene source has been developed for the aminomethylation of imidazo[1,5-a]pyridines. rsc.org
Cobalt catalysts, being more earth-abundant and economical, have been investigated for α-aminomethylation of ketones. liv.ac.uk A method using cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) as the catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant has been developed for the α-methoxymethylation of ketones with methanol. liv.ac.uk The resulting α-methoxymethyl ketones can then be converted to α-aminomethyl ketones in a one-pot sequence. liv.ac.uk
Table 2: Examples of Transition Metal-Catalyzed Synthesis of Formate and Aminomethyl Derivatives
| Catalyst System | Substrate | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Ruthenium pincer complexes | Methanol, Bicarbonate | Formate salts | High TON/TOF, >90% yield | nih.govresearchgate.net |
| Ru₃(CO)₁₂ / 2-phosphino-substituted imidazole | Olefins, Amines | Secondary/Tertiary amines | High yield (up to 96%), excellent regioselectivity | acs.org |
| Palladium-aminomethyl complex | Alkenes | Aminomethylated alkenes | Incorporates electron-rich amines | nih.gov |
| Pd(OAc)₂ / KOH | Imidazo[1,5-a]pyridines, Methanol | Aminomethylated imidazo[1,5-a]pyridines | Interrupted borrowing hydrogen strategy | rsc.org |
| CoCl₂·6H₂O / TBHP | Ketones, Methanol | α-Aminomethyl ketones | Uses methanol as a C1 source | liv.ac.uk |
Synthetic Challenges and Methodological Advancements
While various synthetic routes to this compound and its analogues exist, challenges related to selectivity, sustainability, and scalability persist. Recent advancements aim to address these issues through innovative catalytic systems and process optimization.
Regioselectivity and Stereoselectivity in Aminomethylation
Controlling regioselectivity and stereoselectivity in aminomethylation reactions is crucial for the synthesis of well-defined molecular architectures. The Mannich reaction, a classic aminomethylation method, often presents challenges in directing the incoming aminomethyl group to a specific position on a molecule with multiple potential reaction sites.
The regioselectivity of the Mannich reaction on bicyclic phenols has been studied, revealing that the electronic nature of the fused ring system significantly influences the outcome. clockss.org For instance, bicyclic phenols containing electron-donating groups tend to react regiospecifically. clockss.org In the case of indoles, which possess multiple nucleophilic sites, regioselective N-aminomethylation can be achieved using specific catalysts. Hafnium(IV) triflate (Hf(OTf)₄) has been shown to catalyze the N-aminomethylation of indoles with N,O-acetals with high regioselectivity. acs.org The triflate anion is believed to be a key promoter of this unique selectivity. acs.org
Stereoselectivity is a critical consideration when creating chiral centers during aminomethylation. The development of asymmetric catalytic methods is therefore highly desirable. One-pot, two-component Mannich reactions of m-cresol (B1676322) with an imine under solvent-free conditions have been shown to produce aminomethylated products with moderate stereoselectivity. benthamopenarchives.combenthamopen.com A deeper mechanistic understanding of stereoselectivity has been pursued through theoretical studies. For the aminomethylation of α,β-unsaturated aldehydes with N,O-acetals, catalyzed by an N-heterocyclic carbene (NHC) and a Brønsted acid, density functional theory (DFT) calculations have identified the stereoselectivity-determining step as the nucleophilic attack of an enolate intermediate on an iminium cation. acs.org The enantioselectivity is attributed to the stronger π-π interaction in the favored transition state. acs.org
Table 3: Strategies for Controlling Selectivity in Aminomethylation
| Reaction | Substrate | Catalyst/Reagent | Selectivity Focus | Key Finding | Reference |
|---|---|---|---|---|---|
| Mannich Reaction | Bicyclic Phenols | Formaldehyde, Secondary Amine | Regioselectivity | Electron-donating groups on the fused ring direct the reaction. | clockss.org |
| Aminomethylation | Indoles | N,O-acetals, Hf(OTf)₄ | Regioselectivity (N vs. C) | Hf(OTf)₄ promotes selective N-aminomethylation. | acs.org |
| Mannich Reaction | m-Cresol, Chiral Amine | 4Å Molecular Sieves | Stereoselectivity | Achieves moderate diastereoselectivity under neat conditions. | benthamopenarchives.combenthamopen.com |
| Aminomethylation | α,β-Unsaturated Aldehyde | NHC/Brønsted Acid | Enantioselectivity | Stronger π-π stacking in the transition state governs enantioselectivity. | acs.org |
Innovations in Green Chemistry Approaches and Sustainable Synthetic Practices
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for formamides and formates. These innovations focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
A significant advancement is the development of solvent- and catalyst-free N-formylation reactions. One such approach utilizes ultrasound irradiation to promote the reaction between amines and formic acid at room temperature, leading to high yields, shorter reaction times, and a cleaner work-up. academie-sciences.fr Another environmentally friendly procedure involves the neat reaction of amines with formic acid at 60°C, which also provides moderate to excellent yields without the need for solvents or catalysts. scholarsresearchlibrary.com Formic acid itself is considered a sustainable C1 source as it can be produced from the hydrogenation of CO₂ or from biomass. acs.org
The use of reusable catalysts is another cornerstone of green synthetic practices. Nano rod-shaped basic aluminum oxide (Al₂O₃) has been employed as a recyclable catalyst for the N-formylation of amines under solvent-free conditions. rsc.org Similarly, the synthesis of methyl formate, a valuable chemical and potential hydrogen carrier, is being explored through sustainable routes. rsc.org The hydrogenation of CO₂ to methyl formate in the presence of methanol represents a promising carbon capture and utilization strategy. rsc.org Supported copper nanocatalysts have shown notable activity for this transformation under base-free conditions. rsc.org Furthermore, the electrochemical synthesis of formate from CO₂ is being developed as a sustainable alternative to traditional production methods that rely on energy-intensive processes. researchgate.netacs.org
Table 4: Green and Sustainable Synthetic Approaches
| Reaction | Approach | Key Features | Benefit | Reference |
|---|---|---|---|---|
| N-Formylation of amines | Ultrasound irradiation | Solvent- and catalyst-free, room temperature | Reduced waste, energy efficiency, faster reaction | academie-sciences.fr |
| N-Formylation of amines | Neat reaction with formic acid | Solvent- and catalyst-free | Simplified work-up, atom economy | scholarsresearchlibrary.comacs.org |
| N-Formylation of amines | Nano rod-shaped basic Al₂O₃ | Reusable catalyst, solvent-free | Reduced catalyst waste, cost-effective | rsc.org |
| Methyl Formate Synthesis | CO₂ hydrogenation | Cu-based nanocatalyst, base-free | CO₂ utilization, sustainable production | rsc.org |
| Formate Synthesis | Electrochemical CO₂ reduction | Integrated with Cl₂ formation | Profitable chemical production from CO₂, reduced carbon emissions | researchgate.net |
Strategies for Optimized and Scalable Synthesis
The transition of a synthetic protocol from a laboratory-scale experiment to an industrial process requires robust, efficient, and scalable methodologies. Research in this area focuses on developing convenient procedures that are suitable for large-scale production.
The development of a gram-scale synthesis is a critical step in demonstrating the practical utility of a new method. For example, the cobalt-catalyzed α-methoxymethylation of ketones has been successfully performed on a gram scale with a low catalyst loading (0.3 mol %), yielding the desired product in 75% yield. liv.ac.uk Similarly, the synthesis of α,α-disubstituted β-amino amides, which have potential as antimicrobial peptides, has been designed to be efficient and scalable. rsc.org These examples highlight the importance of optimizing reaction conditions, such as catalyst loading and reaction time, to ensure that a process is not only high-yielding but also economically viable on a larger scale. The ability to recycle catalysts, as demonstrated with ZnO in the formylation of amines, is another crucial factor for scalable synthesis, as it reduces costs and waste. nih.gov
Spectroscopic Elucidation and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁵N, it is possible to map out the connectivity and chemical environment of each atom in aminomethyl formate (B1220265).
Proton NMR provides detailed information about the hydrogen atoms in a molecule. For aminomethyl formate, distinct signals are expected for the protons of the amine (NH₂), methylene (B1212753) (CH₂), and formate (CHO) groups.
The formate proton (CHO) is highly characteristic and is expected to appear as a singlet significantly downfield, typically in the range of 8.0-8.5 ppm. pitt.edudocbrown.infochemicalbook.com This distinct chemical shift is due to the deshielding effect of the adjacent carbonyl oxygen. The protons of the methylene group (CH₂) are situated between an electronegative nitrogen atom and an oxygen atom, leading to a deshielding effect. Their signal is anticipated to appear in the range of 3.8-4.5 ppm. tau.ac.ilmdpi.com The amine protons (NH₂) typically present as a broad signal due to fast chemical exchange and quadrupole effects from the nitrogen atom. ntu.edu.sgorgchemboulder.com The chemical shift of these protons can vary widely, generally between 0.5 and 5.0 ppm, depending on factors like solvent, concentration, and temperature. ntu.edu.sgorgchemboulder.comucl.ac.uk
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Formate | -O-CH =O | 8.0 - 8.5 | Singlet |
| Methylene | -CH₂ -O- | 3.8 - 4.5 | Singlet |
| Amine | -NH₂ | 0.5 - 5.0 | Broad Singlet |
Carbon-13 NMR spectroscopy is used to determine the number and chemical environment of the carbon atoms in a molecule. This compound has two distinct carbon atoms: the methylene carbon (-CH₂-) and the formate carbonyl carbon (C=O).
The carbonyl carbon of the formate group is the most deshielded and is expected to resonate in the downfield region of the spectrum, typically between 160 and 185 ppm. pressbooks.publibretexts.orglibretexts.orgchemguide.co.uk The methylene carbon, being attached to both nitrogen and oxygen, is also deshielded and would likely appear in the 40-70 ppm range. chemguide.co.uklibretexts.orgvulcanchem.com The wide chemical shift range in ¹³C NMR allows for clear, well-resolved signals for each carbon. jove.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Formate Carbonyl (C =O) | 160 - 185 |
| Methylene Carbon (-C H₂-) | 40 - 70 |
Nitrogen-15 NMR spectroscopy provides direct information about the nitrogen atom's chemical environment. Although less sensitive than ¹H NMR, it is a valuable tool for characterizing nitrogen-containing compounds. For the primary aliphatic amine group in this compound, the ¹⁵N chemical shift is expected to fall within the typical range for such compounds. The chemical shift for primary aliphatic amines generally appears in the range of 0 to 60 ppm relative to liquid ammonia (B1221849). science-and-fun.de
Carbon-13 (¹³C) NMR for Carbon Backbone and Functional Group Characterization
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-O bonds.
The primary amine group will exhibit characteristic N-H stretching vibrations. Typically, primary amines show two bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. libretexts.orgorgchemboulder.comlibretexts.orgwpmucdn.com An N-H bending (scissoring) vibration is also expected between 1550 and 1650 cm⁻¹. orgchemboulder.comlibretexts.org The formate group will be characterized by a strong C=O stretching absorption, which for formate esters typically appears between 1715 and 1730 cm⁻¹. spcmc.ac.inudel.eduorgchemboulder.comlibretexts.org Additionally, strong C-O stretching vibrations associated with the ester linkage are expected in the 1300-1000 cm⁻¹ region. spcmc.ac.inorgchemboulder.comspectroscopyonline.comresearchgate.net
Table 3: Predicted FTIR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Primary Amine | N-H Bend (scissoring) | 1550 - 1650 | Medium |
| Primary Amine | C-N Stretch | 1000 - 1250 | Medium-Weak |
| Formate Ester | C=O Stretch | 1715 - 1730 | Strong |
| Formate Ester | C-O Stretch | 1210 - 1300 | Strong |
| Formate Ester | O-C-C Stretch | 1000 - 1100 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular ion peak (M⁺) for this compound (C₂H₅NO₂) would correspond to its molecular weight.
Under electron ionization (EI), the molecule is expected to fragment in predictable ways. Common fragmentation pathways for esters include the loss of the alkoxy group to form an acylium ion (RCO⁺). libretexts.org For this compound, this would correspond to the loss of the aminomethoxy group (-OCH₂NH₂) to produce a formyl cation [HCO]⁺ at m/z 29. Another significant fragmentation pathway for primary amines is the cleavage of the C-C bond adjacent to the nitrogen atom, which for this compound would lead to the loss of the formate group and the formation of the [CH₂NH₂]⁺ iminium ion at m/z 30.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Identity | Description |
|---|---|---|
| 75 | [C₂H₅NO₂]⁺ | Molecular Ion (M⁺) |
| 30 | [CH₂NH₂]⁺ | Iminium ion from alpha-cleavage |
| 29 | [HCO]⁺ | Formyl cation from ester cleavage |
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The ester carbonyl group in this compound is a chromophore that can undergo electronic transitions. Carbonyl compounds typically exhibit a weak absorption band at a longer wavelength (around 270-300 nm) due to the "forbidden" n→π* transition, where a non-bonding electron from the oxygen lone pair is promoted to the antibonding π* orbital of the carbonyl group. lumenlearning.comlibretexts.org A much stronger absorption is expected at a shorter wavelength (below 220 nm) corresponding to the "allowed" π→π* transition. lumenlearning.com The presence of the nitrogen atom with its lone pair might slightly modify these transitions, but the fundamental pattern for an isolated ester chromophore is expected.
Table 5: Predicted UV-Vis Absorption for this compound
| Transition | Predicted Wavelength (λmax) | Intensity (ε) |
|---|---|---|
| n → π* | ~270 - 300 nm | Weak |
| π → π* | < 220 nm | Strong |
Advanced Spectroscopic and Diffraction Methods for Solid-State Structures
Advanced analytical techniques are indispensable for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state and for the detection of transient species like radical intermediates. These methods provide detailed insights into the molecular geometry, crystal packing, and electronic properties of chemical compounds.
X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination
X-ray Diffraction (XRD) is a cornerstone technique for the elucidation of the crystalline structure of materials at the atomic and molecular level. It relies on the principle of Bragg's law, where a beam of X-rays is diffracted by the electron clouds of the atoms in a crystalline lattice. The resulting diffraction pattern is a unique "fingerprint" of the crystal structure, from which the arrangement of atoms, bond lengths, and bond angles can be precisely determined. umass.edu
The typical data obtained from a single-crystal XRD experiment includes:
| Parameter | Description |
| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The fractional coordinates (x, y, z) of each atom within the unit cell. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles formed by them. |
| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |
For example, in the analysis of a zinc complex with a 2-(aminomethyl)pyridine ligand, XRD analysis revealed a triclinic crystal system with space group P-1 and provided detailed information on the coordination of the zinc atom and the formation of a 2D network through hydrogen bonds. researchgate.net
Electron Paramagnetic Resonance (EPR) for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. acs.orgrsc.org The method is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The resulting EPR spectrum provides information about the identity, structure, and environment of the radical.
The aminomethyl radical (•CH2NH2) is a key radical intermediate that can be formed from compounds containing the aminomethyl moiety. Time-resolved EPR spectroscopy has been successfully employed to directly observe and characterize this transient species. In studies involving the radiolytic oxidation of glycine (B1666218) anions in aqueous solutions by hydroxyl radicals (•OH), the formation of the aminomethyl radical was confirmed. acs.orgrsc.orgresearchgate.net
The key findings from the EPR studies on the aminomethyl radical are summarized below:
Direct Detection: Time-resolved EPR experiments provided direct evidence for the formation of the •CH2NH2 radical during the reaction of •OH radicals with glycine anions. rsc.org
Spectral Parameters: The EPR spectrum of the aminomethyl radical is characterized by specific hyperfine coupling constants, which arise from the interaction of the unpaired electron with the magnetic nuclei (protons and nitrogen) in the radical. The reported hyperfine coupling constants for •CH2NH2 are approximately a(CH2) = 15.35 G, a(NH2) = 4.60 G, and a(N) = 4.93 G. These values are crucial for its unambiguous identification.
Formation Yields: The relative yield of the aminomethyl radical formed from the oxidation of glycine anions was quantified to be approximately 29% of the total yield of •OH radicals. acs.org
Formation Mechanism: The rapid appearance of the aminomethyl radical signal in time-resolved EPR experiments suggests that it is one of the primary products formed in the initial reaction of the oxidant with the parent molecule. acs.orgresearchgate.net
These research findings demonstrate the power of EPR spectroscopy in identifying and quantifying short-lived radical intermediates like the aminomethyl radical, providing crucial insights into reaction mechanisms that would be impossible to obtain with other techniques.
Advanced Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations and Density Functional Theory (DFT) Applications
DFT calculations are central to modern computational chemistry, offering a balance between accuracy and computational cost. youtube.com These calculations would be instrumental in characterizing the fundamental properties of aminomethyl formate (B1220265).
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization, a process to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. storion.rucp2k.orgmolpro.net For a flexible molecule like aminomethyl formate, which has several rotatable bonds, this process is part of a broader conformational analysis. sioc-journal.cnnih.gov This analysis aims to identify all stable conformers (rotational isomers) and determine their relative energies to find the global minimum energy structure. sioc-journal.cn This is crucial as the molecule's properties can depend significantly on its conformation. The process involves systematically exploring the potential energy surface (PES) to locate all energy minima. sioc-journal.cn
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic behavior and chemical reactivity. chemijournal.comresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.netschrodinger.com DFT calculations are a standard method for computing these orbital energies and the corresponding energy gap. schrodinger.com
Table 1: Hypothetical Frontier Orbital Data for this compound (Note: This table is illustrative and does not represent actual published data.)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. chemrxiv.orgresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. schrodinger.comresearchgate.net
Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic sites (prone to attack by electrophiles).
Blue regions indicate positive electrostatic potential, poor in electrons, and represent electrophilic sites (prone to attack by nucleophiles).
Green regions represent areas of neutral potential. schrodinger.com
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the formate group and the nitrogen atom of the amino group, identifying them as primary sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms. nih.gov
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum calculation into the familiar language of localized bonds, lone pairs, and antibonds, which correspond to a chemist's Lewis structure picture. nih.govmdpi.com This analysis is particularly useful for understanding intermolecular and intramolecular interactions. researchgate.net
By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify delocalization effects and hyperconjugative interactions. The strength of these interactions is estimated using second-order perturbation theory. mdpi.com For this compound, NBO analysis could reveal the nature of hydrogen bonding, charge transfer interactions, and the electronic basis for its conformational preferences. researchgate.netresearchgate.net
Simulated Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations can simulate various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.
Simulated NMR Spectra: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. storion.ruacs.orgnih.gov By comparing the calculated spectrum with experimental data, one can validate the computed structure and assign the observed peaks. chemrxiv.orgnmrdb.org
Simulated Vibrational Frequencies: Calculating the second derivatives of the energy with respect to atomic positions yields the force constants and, from them, the vibrational frequencies. molpro.netreadthedocs.ioacs.org These theoretical frequencies correspond to the peaks in an infrared (IR) or Raman spectrum. Comparing calculated and experimental vibrational spectra helps in assigning the vibrational modes of the molecule. nih.gov
Reactivity Descriptors from Conceptual DFT
Conceptual DFT is a branch of density functional theory that defines a set of chemical concepts, known as reactivity descriptors, to rationalize and predict chemical reactivity. acs.orgnih.govfrontiersin.org These descriptors are calculated from the electronic properties of the molecule, such as the HOMO and LUMO energies. nih.gov
Key global reactivity descriptors include:
Electronegativity (χ): A measure of a molecule's ability to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes.
Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile. scielo.org.mx
These descriptors provide a quantitative framework for comparing the reactivity of different molecules without explicitly simulating a chemical reaction.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Formaldehyde (B43269) |
Chemical Potential, Hardness, and Softness as Global Reactivity Indicators
Chemical Potential (μ): This indicator measures the tendency of electrons to escape from a system. A higher chemical potential (less negative) suggests a greater tendency to donate electrons.
Chemical Hardness (η): Hardness quantifies the resistance of a molecule to change its electron configuration. Molecules with a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are considered "hard," indicating lower reactivity.
Softness (S): As the reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability and its readiness to undergo chemical reactions. "Soft" molecules are generally more reactive.
While these indicators are fundamental to modern computational chemistry, specific calculated values for this compound are not widely reported in dedicated studies. However, its reactivity can be inferred from its role as an intermediate in complex reaction pathways. For instance, its formation from an iminium cation suggests that it participates in reactions where electron donor-acceptor interactions are critical.
Electrophilicity and Nucleophilicity Indices for Reaction Propensity
To further refine reactivity predictions, electrophilicity (ω) and nucleophilicity (N) indices are calculated.
Electrophilicity Index (ω): This index measures the ability of a species to accept electrons. It is calculated as ω = μ²/2η. A higher ω value indicates a stronger electrophile.
Nucleophilicity Index (N): This parameter quantifies the electron-donating capability of a molecule.
Fukui Functions for Local Reactivity Predictions
For this compound (H₂NCH₂OCHO), one would predict:
The nitrogen atom of the amino group would likely be a primary site for electrophilic attack due to the lone pair of electrons.
The carbon atom of the carbonyl group is expected to be a key site for nucleophilic attack.
The oxygen atoms could also participate in nucleophilic interactions or proton abstraction.
A comprehensive Fukui function analysis would provide quantitative values to confirm these qualitative predictions, but such specific computational studies on this compound are not prominently featured in published research.
Reaction Pathway and Transition State Calculations
Computational studies have been crucial in mapping the formation and transformation of this compound, particularly its role as an intermediate in complex chemical processes in both interstellar and synthetic contexts.
Potential Energy Surface (PES) Exploration for Reaction Landscapes
Exploration of the potential energy surface (PES) helps to identify stable isomers and the energy barriers separating them. This compound is an isomer of the simplest amino acid, glycine (B1666218), with the chemical formula C₂H₅O₂N.
Computational studies of the C₂H₅O₂N isomeric family have identified the relative energies of various structures. researchgate.netarxiv.org In this landscape, this compound is a higher-energy isomer compared to more stable structures like N-methylcarbamic acid. arxiv.org Its calculated relative energy has been reported in astrochemistry studies, providing context for its potential abundance and formation pathways in the interstellar medium (ISM). researchgate.netarxiv.org
| Isomer Data for this compound | |
| Formula | NH₂CH₂OCHO |
| Relative Energy | 75.1 kJ mol⁻¹ rsc.org |
| 17.7 kcal mol⁻¹ (8907 K) arxiv.org | |
| Dipole Moment | 1.7 Debye arxiv.org |
This table presents computationally derived data for this compound within its isomeric family.
Furthermore, detailed DFT calculations have mapped the PES for specific reactions, such as the reductive functionalization of CO₂ using an iron-based catalyst, where this compound appears as a key intermediate. researchgate.net
Identification and Characterization of Transition States and Intermediates
Reaction pathway calculations are essential for identifying the transient species—intermediates and transition states—that govern a chemical transformation. In the context of the catalytic reduction of CO₂ to aminals, this compound has been computationally identified as the key intermediate IM6 . researchgate.net
The reaction pathway leading to its formation involves several preceding intermediates and transition states (TS):
An initial intermediate (IM3 ) is attacked by an amine.
This proceeds through a six-membered transition state (TS4a ), involving a water molecule, to form an α-aminoalcohol intermediate (IM4 ). researchgate.net
IM4 subsequently forms an iminium cation (IM5 ). researchgate.net
Finally, IM5 undergoes nucleophilic addition by a formate anion to yield the this compound intermediate, IM6 . researchgate.net
The energetics of this pathway have been calculated, providing a quantitative understanding of the reaction mechanism.
| Calculated Energetics for Reaction Intermediates and Transition States | |
| Species | Description |
| TS4a | Six-membered transition state for α-aminoalcohol formation |
| IM4 | α-aminoalcohol intermediate |
| IM5 | Iminium cation intermediate |
| IM6 | This compound intermediate |
This table summarizes key intermediates and a transition state identified on the potential energy surface for a reaction pathway involving this compound, based on DFT calculations. researchgate.net
Elucidation of Catalytic Effects and Energetics
Theoretical calculations are indispensable for understanding how catalysts alter reaction pathways and lower energy barriers. The formation of this compound as an intermediate in CO₂ reduction is shown to be critically dependent on a heterogeneous catalyst, specifically an iron-functionalized graphene oxide (Fe@GO-EDA). researchgate.net
Consideration of Solvent Effects in Computational Modeling
In computational and theoretical chemistry, accurately modeling the influence of the solvent is critical for predicting the behavior of molecules in solution. researchgate.netcdnsciencepub.com The surrounding solvent can significantly affect a solute's conformational stability, reactivity, and electronic properties through various interactions, such as electrostatic interactions and hydrogen bonding. chemrxiv.orgscirp.orgnovapublishers.com For a molecule like this compound, which possesses polar functional groups capable of acting as hydrogen bond donors and acceptors, the consideration of solvent effects is paramount for obtaining meaningful theoretical results. Computational methods address this by employing two primary strategies: implicit (continuum) models and explicit solvent models. wikipedia.orgfiveable.mewikipedia.org
Implicit Solvation Models
Implicit, or continuum, models treat the solvent as a continuous, uniform medium characterized by a dielectric constant (ε) rather than as individual molecules. wikipedia.orgresearchgate.net In this approach, the solute is placed within a cavity created in the dielectric continuum, and the solute-solvent interactions are calculated as an average over all solvent configurations. researchgate.netmuni.cz These models are computationally efficient, allowing for rapid calculation of solvation free energies. wikipedia.org Several implicit models are widely used in computational chemistry:
Polarizable Continuum Model (PCM): This is one of the most common methods, where the solvent is treated as a polarizable dielectric. The solute's charge distribution polarizes the solvent continuum, which in turn creates a reaction field that acts back on the solute, leading to a self-consistent solution. scirp.orgmuni.cz The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used variant of this approach. mdpi.com
Solvation Model based on Density (SMD): The SMD model is considered a universal solvation model applicable to any charged or uncharged solute in various solvents. github.iomdpi.com It calculates the solvation free energy by combining a term for bulk-electrostatic contributions with terms that account for non-electrostatic effects related to the cavity-dispersion and solvent structure at the solute-solvent interface. github.io
Conductor-like Screening Model (COSMO): In the COSMO model, the solute is placed in a virtual conductor with an infinite dielectric constant. muni.czmdpi.com This simplifies the calculation of the screening charges at the cavity surface, which are then scaled by a function of the solvent's actual dielectric constant to represent a real solvent. muni.czgithub.io
Explicit and Hybrid Solvation Models
Explicit solvent models take a more direct approach by representing individual solvent molecules in the simulation box around the solute. fiveable.me This method allows for the detailed and specific description of short-range interactions, most notably hydrogen bonds, which is a significant advantage over implicit models. fiveable.mestackexchange.com However, the inclusion of a large number of solvent molecules makes these simulations computationally very demanding, limiting the time and length scales that can be studied. fiveable.me
To balance accuracy and computational cost, hybrid models are often employed. wikipedia.orgwikipedia.org The most common hybrid approach is the Quantum Mechanics/Molecular Mechanics (QM/MM) method. wikipedia.orgmdpi.com In a QM/MM simulation of this compound in water, for instance, the this compound molecule and a few surrounding water molecules in the first solvation shell would be treated with a high-level quantum mechanics method, while the rest of the water molecules (the bulk solvent) would be treated using a less computationally intensive molecular mechanics force field. wikipedia.org It is also possible to combine a small number of explicit solvent molecules with an overarching implicit solvent model to capture specific interactions while still benefiting from the efficiency of the continuum approach. wikipedia.org
The choice of solvation model ultimately depends on the specific scientific question, the required level of accuracy, and the available computational resources. stackexchange.com
Data Tables
The following tables provide an overview of the different solvation models and the parameters used in their application.
| Model Type | Principle | Advantages | Disadvantages | Common Implementations |
|---|---|---|---|---|
| Implicit (Continuum) | Solvent is treated as a continuous medium with a bulk dielectric constant. wikipedia.org | Computationally efficient; good for calculating thermodynamic properties like solvation free energy. wikipedia.orgwikipedia.org | Lacks specific molecular-level detail; cannot accurately model hydrogen bonds or local solvent ordering. wikipedia.orgresearchgate.net | PCM, IEFPCM, SMD, COSMO mdpi.comgithub.iomdpi.commdpi.com |
| Explicit | Individual solvent molecules are included in the simulation. fiveable.me | Provides a physically realistic, spatially resolved description of solute-solvent interactions (e.g., hydrogen bonding). wikipedia.orgfiveable.me | Very computationally expensive; requires extensive sampling to achieve convergence. fiveable.mestackexchange.com | TIP3P, SPC/E (for water) |
| Hybrid (QM/MM) | Solute (and optionally, the first solvation shell) is treated with quantum mechanics (QM), while the bulk solvent is treated with molecular mechanics (MM). wikipedia.org | Balances the accuracy of QM for the reactive center with the efficiency of MM for the environment. mdpi.com | Requires careful setup and parameterization of the boundary between the QM and MM regions. wikipedia.org | ONIOM mdpi.com |
| Solvent | Dielectric Constant (ε) at 20°C muni.cz | Model Application Example | Typical Output |
|---|---|---|---|
| Water | 78.4 | Modeling conformational stability of amino acids. scirp.org | Solvation Free Energy (ΔGsolv) |
| Methanol (B129727) | 32.7 | Studying photoinduced dynamics of molecular motors. chemrxiv.org | Relative Conformational Energies |
| Acetonitrile | 37.5 | Analyzing solvent effects on reaction mechanisms. mdpi.com | HOMO/LUMO Energy Shifts |
| Chloroform | 4.8 | Validating calculated NMR data against experiment. mdpi.com | Changes in Dipole Moment |
| Toluene | 2.3 | Enhancing catalyst dispersion in amination reactions. | Reaction Barriers in Solution |
Reaction Mechanisms and Chemical Transformations
Hydrolysis and Ester Cleavage Mechanisms of Formate (B1220265) Esters
The hydrolysis of formate esters, including by extension aminomethyl formate, can proceed through several mechanisms depending on the pH of the medium. These reactions involve the cleavage of the ester linkage to yield formic acid and the corresponding alcohol, which in the case of this compound would be aminomethanol (B12090428).
Under neutral or acidic conditions, the hydrolysis of simple formate esters typically follows the AAC2 (acid-catalyzed, bimolecular, acyl-oxygen cleavage) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol regenerates the acid catalyst and yields the carboxylic acid. For tert-butyl formate, however, acid-catalyzed hydrolysis is believed to proceed primarily through an AAC2 mechanism involving acyl-oxygen bond cleavage after the addition of water, which is the rate-limiting step. researchgate.net In neutral medium, the hydrolysis of alkyl formates is autocatalytic, with the rate increasing as formic acid is produced. The reaction rate is influenced by temperature, with higher temperatures accelerating hydrolysis. jcsp.org.pkresearchgate.net
In basic media, the hydrolysis of formate esters proceeds via the BAC2 (base-catalyzed, bimolecular, acyl-oxygen cleavage) mechanism. A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the alkoxide ion, which is a poorer leaving group than the hydroxide ion, is the rate-determining step. The alkoxide ion then deprotonates the newly formed carboxylic acid to yield the carboxylate salt and the alcohol. The rate of this reaction is significantly influenced by the steric hindrance around the ester group. researchgate.net
The kinetics of hydrolysis for simple formate esters have been studied, providing insight into the expected reactivity of this compound.
Table 1: Kinetic Data for the Hydrolysis of Various Formate Esters
| Ester | Conditions | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Methyl Formate | Neutral, 23.70 °C | 0.45 x 10⁻⁶ min⁻¹ | 24900 cals/mol | pjsir.org |
| Ethyl Formate | Neutral, 20.18 °C | 0.80 x 10⁻⁶ min⁻¹ | 16800 cals/mol | pjsir.org |
| tert-Butyl Formate | Neutral (kN), 22 °C | (1.0 ± 0.2) × 10⁻⁶ s⁻¹ | 78 ± 5 | oup.com |
| tert-Butyl Formate | Acid-catalyzed (kA), 22 °C | (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹ | 59 ± 4 | oup.com |
| tert-Butyl Formate | Base-catalyzed (kB), 22 °C | 1.7 ± 0.3 M⁻¹s⁻¹ | 88 ± 11 | oup.com |
| Methyl Formate | Acid-catalyzed | - | 66.5 | researchgate.net |
| Ethyl Formate | Acid-catalyzed | - | 61 | researchgate.net |
For this compound, the presence of the amino group would likely influence the hydrolysis rate. In acidic solution, the amino group would be protonated, potentially leading to intramolecular catalysis or, conversely, electrostatic repulsion of the attacking hydronium ion. In neutral and basic solutions, the free amino group could act as an internal base or nucleophile, potentially accelerating the hydrolysis.
Aminolysis and Transamidation Pathways of Formate Esters
Aminolysis is a fundamental reaction of esters where an amine displaces the alcohol portion of the ester to form an amide. chemistrysteps.com For this compound, this reaction would involve the attack of an external amine on the carbonyl carbon, leading to the formation of a formamide (B127407) and aminomethanol. The reaction is a model for peptide bond formation. cdnsciencepub.comnih.gov
The mechanism of aminolysis can be either stepwise or concerted. nih.gov In the stepwise mechanism, the amine nucleophilically attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate. This intermediate can then collapse, with the expulsion of the alkoxide leaving group, to yield the amide. The reaction can be catalyzed by a second molecule of the amine, which facilitates proton transfer within the tetrahedral intermediate, thereby lowering the activation energy. nih.gov Computational studies on the reaction of methyl formate with ammonia (B1221849) show that the catalyzed stepwise mechanism has a significantly lower activation energy than the uncatalyzed process. nih.gov
The reactivity of esters in aminolysis is influenced by the nature of both the ester and the amine. A comparison of the aminolysis of methyl benzoate (B1203000) and methyl formate with ammonia indicated that the reaction is more favorable for the aliphatic ester, methyl formate. nih.govacs.org The basicity of the attacking amine is also a key factor, with more basic amines generally reacting faster.
While direct kinetic data for the aminolysis of this compound is not available, studies on related systems provide valuable insights. The aminolysis of phenyl formate with methylamine (B109427) proceeds via nucleophilic substitution at the ester carbonyl carbon, where the nitrogen atom of methylamine acts as the nucleophile. pearson.comchemicalbook.com
N-Formylation Reactions Involving Amines and Formate Reagents
N-formylation is the process of introducing a formyl group (-CHO) onto a nitrogen atom, typically of an amine, to form a formamide. This reaction is highly relevant to this compound, as the intramolecular reaction of its amino group with the formate ester functionality would result in a cyclic derivative. More commonly, formate esters like ethyl formate are used as formylating agents for a wide range of primary and secondary amines. tandfonline.comtandfonline.com
The general mechanism for N-formylation with a formate ester involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. tandfonline.comwikipedia.org This leads to a tetrahedral intermediate which then collapses, eliminating a molecule of alcohol (e.g., ethanol (B145695) in the case of ethyl formate) to furnish the formylated product. tandfonline.com The reaction can often be carried out under catalyst- and solvent-free conditions, making it an environmentally benign process. tandfonline.comtandfonline.com Formic acid can also be used as a formylating agent and is generally more reactive than ethyl formate, providing higher yields in shorter reaction times. tandfonline.com
The efficiency of N-formylation depends on the nature of the amine. Amines with electron-donating groups tend to give excellent yields, while those with electron-withdrawing groups may require longer reaction times or give lower yields. medcraveonline.com The protocol is applicable to a wide variety of aromatic and aliphatic primary and secondary amines. tandfonline.comtandfonline.com
Table 2: Yields of N-Formylation of Various Amines with Formic Acid and Ethyl Formate
| Amine | Formylating Agent | Yield (%) | Reference |
| Aniline | Formic Acid | 94 | tandfonline.comtandfonline.com |
| Aniline | Ethyl Formate | 78 | tandfonline.comtandfonline.com |
| p-Toluidine | Formic Acid | 97 | tandfonline.comtandfonline.com |
| p-Toluidine | Ethyl Formate | 89 | tandfonline.comtandfonline.com |
| p-Anisidine | Formic Acid | 96 | tandfonline.comtandfonline.com |
| p-Anisidine | Ethyl Formate | 83 | tandfonline.comtandfonline.com |
| Benzylamine | Formic Acid | 93 | tandfonline.comtandfonline.com |
| Benzylamine | Ethyl Formate | 91 | tandfonline.comtandfonline.com |
| n-Hexylamine | Formic Acid | 94 | researchgate.net |
| n-Hexylamine | Ethyl Formate | 68 | researchgate.net |
| Dibutylamine | Formic Acid | 92 | tandfonline.comtandfonline.com |
| Dibutylamine | Ethyl Formate | 85 | tandfonline.comtandfonline.com |
| Piperidine | Formic Acid | 98 | tandfonline.comtandfonline.com |
| Piperidine | Ethyl Formate | 92 | tandfonline.comtandfonline.com |
N-formylation is also a crucial reaction for amino acid esters, where the amino group is formylated to protect it during subsequent synthetic steps. nih.gov Given that this compound contains both an amino group and an ester, intramolecular N-formylation could be a potential transformation, leading to a cyclic product.
Decomposition Pathways and Chemical Stability Studies
The stability of this compound is a critical consideration, as it can undergo decomposition through various pathways, influenced by factors such as temperature, catalysts, and its inherent chemical structure.
The thermal decomposition of simple formate esters provides a model for understanding the potential thermal degradation pathways of this compound. Experimental studies on methyl formate have shown that its major gas-phase thermal decomposition products are methanol (B129727) and carbon monoxide, proceeding through a unimolecular decomposition pathway. nih.gov An alternative, energetically more favorable mechanism suggests two competing parallel unimolecular decomposition pathways to yield the observed major products. nih.gov
For ethyl formate, pyrolysis primarily leads to the formation of ethylene (B1197577) and formic acid via a six-centered transition state. tandfonline.com At higher temperatures, these initial products can further decompose. tandfonline.com The thermal decomposition of methyl and ethyl fluoroformates has also been studied, revealing that the reaction mechanism is dependent on the structure of the ester. While methyl fluoroformate decomposes through both unimolecular and bimolecular channels, ethyl fluoroformate decomposes primarily via the direct elimination of carbon dioxide, hydrogen fluoride, and ethylene, facilitated by a six-centered transition state. When heated, calcium formate decomposes to calcium carbonate and formaldehyde (B43269). chemicalbook.com
Given these precedents, the thermal decomposition of this compound could potentially proceed via several routes, including elimination to form an enamine and formic acid, or decomposition to aminomethanol and carbon monoxide. The presence of the amino group could also facilitate unique intramolecular decomposition pathways.
While not directly involving the decomposition of this compound itself, the principles of catalyst decomposition and reductive elimination are relevant to its potential interactions in catalytic systems. Reductive elimination is a fundamental step in many catalytic cycles, involving the formation of a new bond between two ligands and a decrease in the oxidation state of the metal center. nih.govmdpi.com
Studies on gold(III) complexes have shown that reductive elimination can lead to the formation of C-C, C-N, C-P, C-O, and C-halogen bonds. medcraveonline.comcdnsciencepub.comresearchgate.net The mechanism of this process can be complex, proceeding either through an inner-sphere pathway involving the formation of a tricoordinate intermediate, or through an SN2-type pathway involving nucleophilic attack on a metal-bound carbon. medcraveonline.comcdnsciencepub.comresearchgate.net The specific pathway is dependent on the nature of the ligands attached to the metal center. medcraveonline.com For reductive elimination to occur, the groups to be eliminated must typically be in a cis orientation to one another. mdpi.com
If this compound were to act as a ligand in a metal complex, its subsequent transformation could involve reductive elimination. For example, if both the aminomethyl group and another ligand were coordinated to a metal center, a reductive elimination step could form a new bond between the aminomethyl carbon and the other ligand. The stability of the organometallic complex and the nature of the other ligands would dictate the feasibility and pathway of such a reaction.
In addition to conventional reaction mechanisms, spin-forbidden pathways, which involve a change in the spin state of the reacting species, can play a significant role in certain chemical transformations, particularly in astrochemistry and photochemistry. The formation of amides, which are structurally related to the potential products of this compound reactions, has been studied in the context of spin-forbidden pathways.
For instance, density functional theory studies have proposed two-state spin-forbidden mechanisms for the barrierless formation of amide isomers in the interstellar medium. pjsir.orgtandfonline.com These studies demonstrate that spin-forbidden pathways can be significant in the formation of molecules like acetamide (B32628) and N-methylformamide from precursors such as acetaldehyde, imidogen, formamide, and methylene (B1212753). pjsir.orgtandfonline.comvulcanchem.com The key to these pathways is the existence of a minimum energy crossing point (MECP) between the potential energy surfaces of different spin states (e.g., singlet and triplet) that is lower in energy than the reactants, allowing the reaction to proceed without a significant energy barrier. oup.com
While such pathways are typically considered under specific conditions, such as those found in the interstellar medium, their existence highlights the complexity of chemical reactivity and suggests that under certain energetic conditions (e.g., photochemical excitation), non-traditional reaction pathways could become accessible for molecules like this compound.
Oxidation and Reduction Chemistry of this compound Scaffolds
Selective Reduction of Ester Functionality
The ester group within this compound and related structures can be selectively reduced to an alcohol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). For instance, the reduction of an ester to a primary alcohol is a common reaction in organic synthesis. In a broader context, various reducing systems can be employed for the reduction of esters. For example, sodium borohydride (B1222165) in a methanol-THF system is effective for reducing methyl esters to their corresponding primary alcohols, with yields ranging from 70-92%. ias.ac.in This method is advantageous as it allows for the selective reduction of esters in the presence of other functional groups like acids, amides, nitriles, or nitro groups. ias.ac.in
Another selective reducing agent is diisobutylaluminum hydride (DIBAL-H), which can reduce esters to aldehydes at low temperatures. davuniversity.org The reaction proceeds through a stable tetrahedral intermediate that yields the aldehyde upon hydrolytic workup. davuniversity.org The presence of nearby alkoxy or amino groups can further stabilize this intermediate, leading to better results. davuniversity.org While powerful, reagents like LiAlH₄ are generally less selective. davuniversity.org
The biological reduction of related C1 compounds also provides insight. In methanogenic archaea, one-carbon compounds such as methanol and methylamines are reduced to methane (B114726) in a series of steps. slideshare.netgenome.jp
Oxidation of the Aminomethyl Moiety
The aminomethyl group is susceptible to oxidation, which can lead to the formation of corresponding imines or nitriles. Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. In the context of N-heteroarenes, aminomethyl groups can be oxidatively dehydrogenated to aldehydes by heating in an acidic or basic aqueous solution under an ambient atmosphere. nih.gov This process is believed to occur through an enamine intermediate. nih.gov
In specific cases, such as with a uranyl(VI) complex containing aminomethyl groups, aerobic oxidation can convert the aminomethyl groups to azomethine groups. rsc.org Kinetic studies suggest that this process is initiated by a hydrogen atom transfer from an amino group to oxygen. rsc.org It's also noted that in some contexts, the amino groups can be oxidized to nitroso or nitro derivatives.
Carbonylation and Decarbonylation Processes in Related Formate Chemistry
Formate esters are valuable as carbonyl group donors in transition metal-catalyzed reactions. rsc.org They can function in two primary ways: activation of the formyl bond followed by oxidative addition to a metal, or decomposition into carbon monoxide (CO) and an alcohol, which is often base-catalyzed. rsc.org
Phenyl formate, for example, is used in palladium-catalyzed carbonylation of aryl, alkenyl, and allyl halides to produce carboxylic acid phenyl esters. organic-chemistry.org The reaction mechanism involves the decarbonylation of phenyl formate to phenol (B47542) and CO, catalyzed by triethylamine (B128534) (NEt₃). organic-chemistry.org This is followed by the insertion of CO into an arylpalladium species and subsequent reductive elimination. organic-chemistry.org Similarly, 2,4,6-trichlorophenyl formate acts as a crystalline CO precursor that generates CO in the presence of NEt₃ at room temperature for palladium-catalyzed carbonylations. enamine.net
The carbonylation of methanol to produce methyl formate is a significant industrial process, typically catalyzed by a base like sodium methoxide. google.com The reaction is an equilibrium process favored by high carbon monoxide partial pressure and low temperature. google.com
Decarbonylative transformations of aromatic esters, catalyzed by transition metals, offer an alternative to nucleophilic acyl substitution. acs.org These reactions usually start with the oxidative addition of the C(acyl)–O bond to the metal center. acs.org
Insertion Reactions with Transition Metal Complexes Leading to Formate Ligands
Transition metal formyl complexes, which contain a formyl (CHO) ligand, are intermediates in the hydrogenation of carbon monoxide, such as in the Fischer-Tropsch process. wikipedia.org They can be synthesized by the reaction of metal carbonyls with hydride reagents. wikipedia.org
The insertion of carbon dioxide (CO₂) into a metal-hydride bond is a common pathway to form formate ligands. nih.gov This process often occurs in two steps: a nucleophilic attack on CO₂ by the hydride to create an H-bound formate, which then rearranges to an O-bound formate product. nih.gov Kinetic studies of these insertion reactions provide insight into the catalytic performance. nih.gov
Transition metal complexes can catalyze the hydrosilylation of CO₂ to produce silyl (B83357) formate. rsc.org The design of supporting ligands for the transition metal is crucial for achieving the desired reactivity. rsc.orgresearchgate.net Formate ions can act as monodentate ligands in organometallic complexes. acs.org
The insertion of CO into metal-carbon bonds is a fundamental reaction in many catalytic processes. acs.orgnih.govlibretexts.org This migratory insertion is a key C-C bond-forming step. nih.govlibretexts.org
Nucleophilic Substitution and Coupling Reactions Involving Aminomethyl Groups
The aminomethyl group is a versatile functional group that participates in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds. For instance, the kinetic data for aminomethyl propanol (B110389) indicates it undergoes a nucleophilic substitution reaction. atamanchemicals.com In the synthesis of complex molecules, the introduction of an aminomethyl group can be achieved through nucleophilic substitution of a bromide with an amine source.
A significant application of the aminomethyl group is in cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, which utilizes potassium aminomethyltrifluoroborates as nucleophiles, allows for the formation of an aminomethyl aryl linkage. nih.govnih.govorganic-chemistry.org This method is compatible with a wide range of aryl and heteroaryl chlorides and bromides and tolerates various functional groups. organic-chemistry.orgacs.org This approach provides a complementary route to traditional methods like the alkylation of amines with benzylic halides or the reductive amination of aromatic aldehydes. nih.gov
Copper-catalyzed domino three-component coupling-cyclization reactions involving 2-ethynylanilines, secondary amines, and aldehydes can synthesize 2-(aminomethyl)indoles, forming two C-N bonds and one C-C bond. organic-chemistry.org
Ring Formation and Rearrangement Reactions (e.g., in dihydropyridinones and isoxazoles synthesis)
While direct evidence for the use of "this compound" in the synthesis of dihydropyridinones and isoxazoles is not prevalent in the provided search results, the reactivity of the aminomethyl and formate functionalities suggests their potential as building blocks in heterocyclic synthesis.
The aminomethyl group is a key component in the synthesis of various nitrogen-containing heterocycles. For example, a copper-catalyzed domino reaction can produce substituted 2-(aminomethyl)indoles. organic-chemistry.org This method can be extended to construct polycyclic indoles. organic-chemistry.org In another instance, Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones have been synthesized, which can be used to create chromone-based β-turn peptidomimetics. nih.gov The synthesis involved an aza-Michael reaction followed by oxidation. nih.gov
The reactivity of the aminomethyl group makes it a valuable synthon. For example, it can be introduced into a molecule via reductive amination or nucleophilic substitution. vulcanchem.com
The formate moiety, particularly in the form of formate esters, participates in carbonylation reactions which are fundamental to the synthesis of many cyclic structures. Palladium-catalyzed hydroesterification of alkynes using aryl formates as a carbonyl source is one such example. researchgate.net
The combination of an amine and a carbonyl source, which can be derived from a formate, is fundamental to many ring-forming reactions. For instance, the reaction of amines with in-situ generated aldehydes (from reductive carbonylation) can lead to imines, which are key intermediates in the synthesis of aminomethylated aromatic compounds. researchgate.net
Table of Reaction Parameters for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides with Ammoniomethyltrifluoroborates nih.gov
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 4-(Piperidin-1-ylmethyl)benzonitrile | 85 |
| 2 | 4'-Chloroacetophenone | 1-(4-(Piperidin-1-ylmethyl)phenyl)ethan-1-one | 82 |
| 3 | Methyl 4-chlorobenzoate | Methyl 4-(piperidin-1-ylmethyl)benzoate | 81 |
| 4 | 4-Chloro-N,N-dimethylaniline | N,N-Dimethyl-4-(piperidin-1-ylmethyl)aniline | 75 |
| 5 | 2-Chloropyridine | 2-(Piperidin-1-ylmethyl)pyridine | 68 |
| Reaction Conditions: Aryl chloride (1.0 mmol), ammoniomethyltrifluoroborate (1.2 mmol), Pd(OAc)₂ (0.03 mmol), XPhos (0.06 mmol), Cs₂CO₃ (3.0 mmol), THF:H₂O (4:1), 45 h. |
Role and Significance in Advanced Organic Synthesis
Aminomethyl Formate (B1220265) as a Key Synthetic Intermediate
Aminomethyl-containing compounds serve as crucial intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals and functional materials. Their role as building blocks is central to the construction of diverse molecular frameworks. For instance, 2-(Aminomethyl)-1,3-dioxolane is a versatile intermediate used in the synthesis of more elaborate molecules due to its protected aldehyde functionality and a reactive primary amine.
Reductive amination is a common and direct method for preparing aminomethyl compounds from aldehydes or ketones. This process is exemplified in the synthesis of 7-aminomethyl-7-deazapurine analogs, where aldehydes are converted to their aminomethyl counterparts. beilstein-journals.org Another significant application is in the synthesis of gabapentin, where 1-(nitromethyl)cyclohexyl acetic acid is a key intermediate that is subsequently reduced to form the desired 1-(aminomethyl)cyclohexyl acetic acid. google.com
The synthesis of various heterocyclic compounds also relies on aminomethyl intermediates. For example, 4-amino-5-aminomethyl-2-methylpyrimidine is a key intermediate in the production of thiamine (B1217682) (Vitamin B1). google.com Similarly, the medical intermediate 2-aminothiazole-4-ethyl formate is synthesized from starting materials like ethyl pyruvate (B1213749) through a multi-step process. google.com
The following table summarizes key synthetic intermediates containing the aminomethyl group and their applications:
| Intermediate | Application/Significance | Synthesis Method |
| 2-(Aminomethyl)-1,3-dioxolane | Building block in organic synthesis for complex molecules. | Reductive amination. |
| 7-Aminomethyl-7-deazapurine analogs | Used in the development of ligands for RNA riboswitches. beilstein-journals.org | Reductive amination of corresponding aldehydes. beilstein-journals.org |
| 1-(Aminomethyl)cyclohexyl acetic acid (Gabapentin) | Active pharmaceutical ingredient. google.com | Reduction of 1-(nitromethyl)cyclohexyl acetic acid. google.com |
| 4-Amino-5-aminomethyl-2-methylpyrimidine | Key intermediate for thiamine (Vitamin B1) synthesis. google.com | Reaction of α-formyl-β-formylaminopropionitrile sodium salt with acetamidine (B91507) hydrochloride. google.com |
| 2-Aminothiazole-4-ethyl formate | Medical intermediate. google.com | Multi-step synthesis from ethyl pyruvate. google.com |
Utility in Functional Group Transformations and Derivatizations
The aminomethyl group is a versatile functional handle that can undergo a variety of transformations, making it highly valuable in organic synthesis. evitachem.com The primary amine of the aminomethyl group can readily participate in reactions such as N-acylation, N-alkylation, and sulfonylation to introduce new functional groups and build molecular complexity.
Derivatization of aminomethyl compounds is a common strategy to explore structure-activity relationships in medicinal chemistry. For example, 2-(aminomethyl)-1-ethylpyrrolidine (B195583) can be derivatized to form benzenesulfonamides and benzamides. researchgate.net Similarly, hexakis(aminomethyl)benzene serves as a precursor for various hexa-substituted functional molecules, including hexakis-amides and hexakis-tosylamides. researchgate.net
The aminomethyl group can also be transformed into other functional groups. For instance, (aminomethyl)pyridines can be converted to (chloromethyl)pyridines through diazotization. scribd.comchemistry-chemists.com Furthermore, the amino group can be oxidized to form carbonyl compounds. evitachem.com
A summary of functional group transformations involving the aminomethyl group is provided below:
| Transformation | Reagents/Conditions | Product |
| N-Acylation | Acyl chlorides, anhydrides | Amides |
| N-Alkylation | Alkyl halides | Secondary/tertiary amines |
| N-Sulfonylation | Sulfonyl chlorides | Sulfonamides |
| Diazotization | Nitrous acid (or its precursors) | Diazo compounds, which can be converted to other functional groups (e.g., -Cl, -OH). scribd.comchemistry-chemists.com |
| Oxidation | Oxidizing agents (e.g., potassium permanganate) | Carbonyl compounds. evitachem.com |
Development of Novel Synthetic Building Blocks and Scaffolds
The aminomethyl group is integral to the design and synthesis of novel building blocks and scaffolds for medicinal chemistry and materials science. whiterose.ac.uk These building blocks often possess three-dimensional structures that are desirable for drug discovery programs.
Examples of such building blocks include:
α,α-Bis(aminomethyl)-β-alanine: An orthogonally protected version of this building block allows for the solid-phase synthesis of triantennary peptide glycoclusters. acs.org
Normorphan and Morphan Scaffolds: These bicyclic structures containing an amino group are used to create 3-D building blocks for medicinal chemistry. whiterose.ac.uk
Sugar Amino Acids (SAAs): Furanoid and tetrahydrofuran (B95107) amino acids containing aminomethyl groups are used to synthesize peptide mimetics called carbopeptoids. researchgate.net
1,3-Bis(aminomethyl)-4,5-dimethoxybenzol (Dimethoxy-MXDA): A novel bio-based diamine synthesized from vanillin (B372448), used as a hardener for epoxy thermosets. rsc.org
2-Substituted 1,4-benzodioxanes: Chiral 2-aminomethyl-1,4-benzodioxane can be converted to a variety of other 2-substituted benzodioxanes, which are important synthons. researchgate.net
The development of these building blocks often involves multi-step synthetic sequences. For example, the synthesis of novel furanoid sugar amino acids starts from 1,2-O-isopropylidene-α-D-allofuranose derivatives. researchgate.net The synthesis of Dimethoxy-MXDA from vanillin represents a commitment to green chemistry principles. rsc.org
Strategies for Stereoselective Synthesis and Chiral Induction
The stereoselective synthesis of molecules containing aminomethyl groups is a critical area of research, as the stereochemistry of a molecule can profoundly impact its biological activity. Several strategies have been developed to control the stereochemical outcome of reactions involving aminomethyl compounds.
One approach involves the use of chiral catalysts. For example, copper-catalyzed intramolecular/intermolecular alkene diamination can produce 3-aminomethyl-functionalized isoxazolidines with high diastereoselectivity. nih.gov Similarly, a copper(II)-promoted oxyamination of alkenes provides a direct route to aminomethyl-functionalized morpholines and tetrahydrofurans with good stereocontrol. nih.gov
Chiral ligands are also employed to induce enantioselectivity. The design of chiral mono-protected aminomethyl oxazoline (B21484) (MPAO) ligands has enabled the palladium-catalyzed enantioselective β-arylation, -alkenylation, and -alkynylation of isobutyric amides. nih.gov In these reactions, the chiral ligand environment dictates the facial selectivity of the metal-catalyzed C-H activation step. nih.gov
Another strategy is substrate-controlled synthesis, where the chirality is derived from a stereocenter already present in the starting material. For instance, the synthesis of enantiomerically pure 2-aminomethyl and 3-amino pyrrolidines and piperidines can be achieved from aldehydes through a proline-catalyzed asymmetric α-amination followed by reductive amination. researchgate.net
The following table highlights different strategies for stereoselective synthesis involving aminomethyl groups:
| Strategy | Example | Key Features |
| Chiral Catalysis | Copper-catalyzed alkene diamination to form 3-aminomethyl isoxazolidines. nih.gov | The catalyst creates a chiral environment that directs the approach of the reactants. |
| Chiral Ligands | Palladium-catalyzed C-H functionalization using mono-protected aminomethyl oxazoline (MPAO) ligands. nih.gov | The chiral ligand coordinates to the metal center, inducing asymmetry in the catalytic cycle. nih.gov |
| Substrate Control | Proline-catalyzed asymmetric α-amination of aldehydes for the synthesis of chiral pyrrolidines and piperidines. researchgate.net | The stereocenter is introduced early in the synthesis and directs the stereochemistry of subsequent transformations. |
| Kinetic Resolution | Quinine-mediated kinetic resolution of racemic anhydrides to access cyclopentane (B165970) β-amino derivatives. researchgate.net | A chiral reagent or catalyst selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer enriched. |
Astrochemical and Interstellar Medium Research Relevance
Interstellar Formation Pathways of Formate (B1220265) and Aminomethyl-containing Species
The formation of COMs in the ISM is a topic of active debate, with proposed mechanisms occurring in the gas phase or on the surfaces of icy dust grains. mdpi.com In the cold, dense regions of the ISM (10-20 K), gas-phase reactions are limited, and it is believed that many COMs form on ice mantles that coat dust grains. frontiersin.orgaanda.org These ice mantles are primarily composed of water (H₂O), but also contain molecules like carbon monoxide (CO), carbon dioxide (CO₂), methanol (B129727) (CH₃OH), and ammonia (B1221849) (NH₃) accreted from the gas phase. csic.esaanda.orgaanda.org
Grain-Surface Chemistry: A prevailing theory suggests that COMs form on dust grains through the diffusion and reaction of radicals. arxiv.org These radicals are often produced by the photodissociation of stable molecules within the ice mantle, triggered by UV photons or cosmic rays. csic.esfrontiersin.org For formate-containing species like the well-known interstellar molecule methyl formate (HCOOCH₃), formation pathways on grain surfaces are considered significant. frontiersin.orgresearchgate.net One proposed mechanism involves the reaction of the CH₃OCH₂ radical with an oxygen atom to form methyl formate. frontiersin.org Another pathway explores the nucleophilic acyl substitution reaction between methanol (CH₃OH) and formic acid (HCOOH) on amorphous solid water, a major component of interstellar ice. researchgate.net
Similarly, the formation of aminomethyl-containing species is explored through grain-surface reactions. The aminomethyl radical (•CH₂NH₂) is a key intermediate. researchgate.net Laboratory experiments have shown that it can be formed from the reaction of atomic hydrogen with methylamine (B109427) (CH₃NH₂) in conditions mimicking dark interstellar clouds. researchgate.net Methylamine itself is thought to form from the recombination of methyl (•CH₃) and amino (•NH₂) radicals, whose precursors (methane and ammonia) are present on icy grains. nih.gov Once formed, the aminomethyl radical can participate in further reactions. For instance, the radical-radical recombination of two •CH₂NH₂ radicals could form ethylene (B1197577) diamine. nih.gov The reaction between the aminomethyl radical and the hydroxyl radical (•OH) could lead to the formation of aminomethanol (B12090428) (NH₂CH₂OH), a key intermediate in the Strecker synthesis of amino acids. nih.gov
Gas-Phase Chemistry: While grain-surface chemistry is thought to be dominant, gas-phase reactions also contribute to the formation of COMs, particularly in warmer regions like hot cores where molecules desorb from the grains. mdpi.comfrontiersin.org These reactions often involve ions or radicals to overcome the energy barriers at low temperatures. mdpi.com For instance, some models propose that frozen hydrogenated species can be released into the gas phase through thermal or non-thermal processes, where they react with other gaseous species to form COMs. mdpi.com
Table 1: Proposed Interstellar Formation Pathways for Related Species
| Product Molecule | Precursors | Environment/Mechanism | Reference |
| Methyl Formate (CH₃OCHO) | CH₃OCH₂ radical + O atom | Grain-surface reaction | frontiersin.org |
| Methyl Formate (CH₃OCHO) | Methanol (CH₃OH) + Formic Acid (HCOOH) | Grain-surface (SₙAcyl reaction) | researchgate.net |
| Aminomethyl Radical (•CH₂NH₂) | H atom + Methylamine (CH₃NH₂) | Grain-surface reaction (dark clouds) | researchgate.net |
| Methylamine (CH₃NH₂) | Methyl radical (•CH₃) + Amino radical (•NH₂) | Grain-surface recombination | nih.gov |
| Aminomethanol (NH₂CH₂OH) | Aminomethyl radical (•CH₂NH₂) + Hydroxyl radical (•OH) | Grain-surface recombination | nih.gov |
| Formamide (B127407) (HCONH₂) | NH radical + HCO radical | Gas-phase reaction | aanda.org |
Laboratory Astrochemistry Simulations and Interstellar Ice Analogs
To understand the chemical processes occurring in the extreme conditions of the ISM, scientists rely on laboratory simulations. nasa.gov These experiments typically involve creating interstellar ice analogs by depositing gas mixtures onto a cold substrate (around 10-12 K) in an ultra-high vacuum chamber. csic.esaanda.org The composition of these ices is chosen to mimic observations of interstellar regions, often including H₂O, CO, CO₂, CH₃OH, and NH₃. aanda.org
These ice analogs are then subjected to energetic processing to simulate the effects of the interstellar environment, such as:
UV Photolysis: Using ultraviolet lamps to simulate the UV radiation field present in space. aanda.orgastrochem.org
Particle Irradiation: Using electron or proton beams to simulate the impact of cosmic rays. frontiersin.orgresearchgate.net
After processing, the sample is often warmed up, and the resulting molecules are analyzed using techniques like Fourier-transform infrared (FT-IR) spectroscopy and mass spectrometry. csic.esaanda.org
These simulations have successfully demonstrated the formation of a wide array of COMs. For example, the UV irradiation of ice analogs containing H₂O, CH₃OH, and NH₃ has been shown to produce a complex organic residue containing amino acids, urea, and hydantoin. astrochem.org Experiments focusing on specific pathways have provided crucial data. The formation of vinylamine (B613835) (C₂H₃NH₂) was observed in ice analogs of acetylene (B1199291) (C₂H₂) and ammonia (NH₃) exposed to energetic electrons, mimicking the effect of cosmic rays. researchgate.net Similarly, the formation of aminomethanol, a key intermediate for amino acid synthesis, was identified in irradiated methylamine-oxygen ices. nih.gov Such experiments have also confirmed the formation of formamide and ammonium (B1175870) salts of carboxylic acids in processed ices. aanda.org The results from these laboratory studies are essential for building and refining the chemical models used to interpret astronomical observations. ucl.ac.uk
Spectroscopic Detection and Identification of Related Complex Organic Molecules in Interstellar Clouds
The identification of molecules in the vastness of interstellar space is primarily achieved through spectroscopy. frontiersin.org As molecules rotate and vibrate, they absorb or emit radiation at specific, characteristic frequencies, creating a unique spectral "fingerprint." Most interstellar molecules, particularly COMs, are detected in the gas phase via their rotational transitions using radio and submillimeter telescopes. mpg.deacs.org
To date, over 250 molecular species have been identified in the ISM. frontiersin.org This includes a variety of formate and amine-containing molecules:
Formate-containing: Methyl formate (HCOOCH₃) is a well-known interstellar molecule, prominently detected in hot molecular cores. researchgate.net
Amine-containing: Methylamine (CH₃NH₂), ethylamine (B1201723) (C₂H₅NH₂), vinylamine (C₂H₃NH₂), and formamide (HCONH₂) have all been detected in the ISM. nih.govfrontiersin.orgarxiv.org The amino radical (NH₂) has also been observed. aanda.org
However, the detection of new and larger COMs faces significant challenges. As molecules increase in size and complexity, their rotational spectra become more congested and weaker, making them difficult to observe and identify unambiguously. nasa.gov Furthermore, many complex molecules possess "floppy" structures with internal rotations, which further complicates their spectra. acs.org Laboratory spectroscopy is therefore indispensable. Before a molecule can be confidently identified in space, its rotational spectrum must be accurately measured in a laboratory setting. iac.es These laboratory data are then used as a reference to compare with astronomical observations.
Table 2: Selected Amine- and Formate-Containing Molecules Detected in the ISM
| Molecule | Chemical Formula | First Detected | Reference |
| Formamide | HCONH₂ | 1971 | mdpi.com |
| Methyl Formate | HCOOCH₃ | 1975 | mdpi.com |
| Methylamine | CH₃NH₂ | - | nih.govfrontiersin.org |
| Aminoacetonitrile | NH₂CH₂CN | 2008 | frontiersin.org |
| Vinylamine | C₂H₃NH₂ | 2021 | arxiv.org |
| Ethylamine | C₂H₅NH₂ | 2021 (tentative) | arxiv.org |
Implications for Prebiotic Chemistry and the Origin of Organic Complexity in Extraterrestrial Environments
The discovery of a rich and complex organic chemistry in interstellar space has profound implications for understanding the origin of life. frontiersin.orgnih.gov The presence of molecules containing key biological functional groups, such as the carboxyl group (-COOH) in formic acid, the amino group (-NH₂) in amines, and the peptide bond (-CO-NH-) in formamide, suggests that the building blocks of life may be common in the universe. mdpi.comnih.gov
The "exogenous delivery" hypothesis posits that comets and meteorites, which formed from the same interstellar material, could have seeded the early Earth with these prebiotic molecules. astrochem.orgpnas.org This would have provided a ready-made inventory of organic compounds for the subsequent chemical evolution that led to the first living organisms. simonsfoundation.org
Aminomethyl formate, combining an amino group and a formate group, is structurally related to amino acids. For instance, carbamic acid (H₂NCOOH), the simplest molecule with both an amino and a carboxyl group, is considered a key prebiotic species and has been shown to form in interstellar ice analogs. nih.govacs.org The formation of aminomethanol in laboratory ices is significant because it is a key intermediate in the Strecker synthesis, a plausible pathway for the formation of amino acids on primordial Earth. nih.gov The presence of aminomethanol and hydrogen cyanide (HCN) on comets or meteorites could lead to the formation of amino acids upon aqueous alteration. nih.gov
The detection of aldehydes like glycolaldehyde (B1209225) and glyceraldehyde in laboratory residues from processed ice analogs is also of great prebiotic importance, as these are sugars, which are fundamental components of nucleic acids like RNA and DNA. pnas.org The continued discovery and study of COMs in interstellar clouds and laboratory simulations provide crucial pieces to the puzzle of how the chemical complexity necessary for life arises in extraterrestrial environments. nih.govacs.org
Conclusion and Future Research Directions
Synthesis and Methodological Refinements
Currently, the synthesis of aminomethyl formate (B1220265) is primarily understood through the lens of theoretical models, particularly the aminolysis of methyl formate with ammonia (B1221849). Computational studies have detailed the reaction pathways for this process. researchgate.netnih.govnih.gov Future research should focus on translating these theoretical models into practical and efficient laboratory syntheses.
Key areas for methodological refinement include:
Optimization of Reaction Conditions: Experimental investigations are needed to determine the optimal temperature, pressure, and solvent conditions for the reaction between methyl formate and ammonia to maximize the yield and purity of aminomethyl formate.
Catalyst Development: While computational studies have explored the catalytic effect of a second ammonia molecule, the potential for other catalysts, such as metal complexes or organocatalysts, to facilitate the synthesis remains an open field of inquiry. nih.gov
Alternative Synthetic Routes: Exploring alternative pathways, such as the controlled hydrolysis of aminomethyl isocyanide or the reaction of formyl-transfer reagents with ammonia, could provide more efficient or scalable methods for producing this compound.
Advanced Spectroscopic Characterization for Complex Systems
A significant gap in the current knowledge of this compound is the lack of comprehensive experimental spectroscopic data. While computational studies have predicted its properties, empirical data is essential for confirming these predictions and for its detection in various environments. mdpi.comresearchgate.net
Future spectroscopic studies should aim to:
Acquire High-Resolution Spectra: Obtaining high-resolution infrared, NMR (¹H and ¹³C), and mass spectra of purified this compound is a primary objective. mdpi.comresearchgate.net This data would serve as a benchmark for its identification in more complex mixtures.
Matrix Isolation Spectroscopy: Techniques like matrix isolation infrared spectroscopy could be employed to study the molecule in an inert matrix, minimizing intermolecular interactions and allowing for a detailed analysis of its vibrational modes. dntb.gov.uaresearchgate.netacs.org This would be particularly valuable for comparing with theoretical frequency calculations.
In-situ Spectroscopic Monitoring: Developing methods for the real-time spectroscopic monitoring of reactions involving this compound, for instance, during the aminolysis of methyl formate, would provide direct evidence of its formation as a transient intermediate.
| Spectroscopic Technique | Predicted Information | Future Research Goal |
| Infrared (IR) Spectroscopy | Vibrational frequencies of C=O, C-O, N-H, and C-N bonds. | Obtain experimental gas-phase and matrix-isolation IR spectra for comparison with theoretical calculations. |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts and coupling constants for the various protons and carbons. | Characterize purified this compound to establish a standard NMR fingerprint. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Determine the electron ionization mass spectrum to aid in its identification in complex mixtures. |
Deeper Mechanistic Understanding through Integrated Experimental and Theoretical Chemistry
Computational chemistry has laid a robust foundation for understanding the reaction mechanisms involving this compound. researchgate.netnih.govnih.gov The aminolysis of methyl formate has been shown to proceed through either a concerted or a stepwise mechanism, with the latter being favored in the presence of a catalyst. nih.gov
To achieve a more profound mechanistic understanding, future work should integrate experimental and theoretical approaches:
Kinetic Studies: Performing detailed kinetic studies of the aminolysis of methyl formate under various conditions can help to experimentally validate the computationally predicted rate constants and activation energies.
Isotope Labeling Experiments: Using isotopically labeled reactants (e.g., ¹³C, ¹⁵N, ²H) in the synthesis and tracking their incorporation into the product can provide unambiguous evidence for the proposed reaction mechanisms.
Advanced Computational Modeling: Employing higher levels of theory and more sophisticated solvent models in computational studies can provide even more accurate predictions of the potential energy surface and transition state geometries. mdpi.comresearchgate.net
| Mechanistic Aspect | Computational Prediction | Proposed Experimental Verification |
| Reaction Pathway | Stepwise mechanism favored with catalysis. nih.gov | Kinetic analysis and product distribution studies. |
| Transition States | Specific geometries and energies calculated. researchgate.netnih.gov | Trapping of intermediates or analysis of byproducts. |
| Solvent Effects | Influence on activation barriers predicted. nih.gov | Systematic variation of solvent polarity and hydrogen-bonding capability. |
Expanding Synthetic Applications and Method Development
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a formate ester, suggests its potential as a versatile building block in organic synthesis. While no direct synthetic applications have been reported, its reactivity can be inferred from related compounds.
Future research should explore its utility in:
Amide and Peptide Synthesis: The aminomethyl group could be acylated to form various amides, and the formate group could potentially be used in subsequent transformations, making it a useful synthon in peptide chemistry.
Heterocycle Synthesis: The molecule could serve as a precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds through cyclization reactions.
C1 Building Block: Its ability to introduce an aminomethyl group makes it a potential C1 building block in the synthesis of more complex molecules.
Elucidating Astrochemistry and Extraterrestrial Relevance
The potential presence of this compound in extraterrestrial environments is an intriguing area of research. Its structural isomer, glycolamide, has been detected in the interstellar medium (ISM). researchgate.net Furthermore, formamide (B127407) and methyl formate are known interstellar molecules. aanda.orgmdpi.comfrontiersin.org This suggests that this compound could also be present in these regions.
Future astrochemical research should focus on:
Astronomical Searches: Conducting targeted searches for this compound in molecular clouds and other star-forming regions using radio telescopes would be a direct approach to determine its presence. researchgate.net
Laboratory Astrochemistry Experiments: Simulating interstellar ice conditions in the laboratory and studying the products of UV irradiation or particle bombardment of ices containing methyl formate and ammonia could provide evidence for its formation pathways. researchgate.netacs.org
Prebiotic Chemistry Scenarios: Investigating the role of this compound in prebiotic chemical networks, particularly its potential to act as a precursor to amino acids like glycine (B1666218), could shed light on the origins of life. researchgate.net
Q & A
Q. Example Table :
| Concentration (µM) | Inhibition (%) | SEM |
|---|---|---|
| 10 | 25.3 | ±2.1 |
| 50 | 68.7 | ±3.4 |
Q. How should researchers address contradictory findings in this compound’s reactivity under anaerobic vs. aerobic conditions?
- Methodological Answer : Contradictions may stem from oxygen-sensitive intermediates. A dual-phase study design includes:
- Anaerobic Chamber : Reactions monitored via in-situ Raman spectroscopy.
- Controlled Oxygen Exposure : Quantify peroxide formation using iodometric titration.
Results are contextualized via systematic review matrices comparing solvent polarity, catalyst type, and O2 partial pressure .
Ethical and Reporting Standards
Q. What are the best practices for reporting negative results or failed syntheses of this compound?
- Methodological Answer : Use the ARRIVE guidelines to document failed experiments, including:
Q. How can mixed-methods research designs address gaps in this compound’s structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
